molecular formula C12H14N2O2S B1370573 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol CAS No. 1071296-54-2

5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol

Cat. No.: B1370573
CAS No.: 1071296-54-2
M. Wt: 250.32 g/mol
InChI Key: LDFBAAFSYWEZIQ-UHFFFAOYSA-N
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Description

5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that features a benzoxazole ring substituted with a morpholin-4-ylmethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol typically involves the reaction of 2-mercaptobenzoxazole with morpholine in the presence of a suitable base. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetonitrile. The process can be summarized as follows:

  • Dissolve 2-mercaptobenzoxazole in ethanol.
  • Add morpholine and a base such as potassium carbonate.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Substitution: The morpholin-4-ylmethyl group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products

    Oxidation: Formation of disulfides.

    Substitution: Formation of substituted benzoxazole derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The morpholin-4-ylmethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the thiol group can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Morpholin-4-ylmethyl)dehydrozingerone: Similar structure with a dehydrozingerone moiety instead of a benzoxazole ring.

    2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylaminedihydrochloride: Contains a benzoimidazole ring instead of a benzoxazole ring.

Uniqueness

5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both a morpholin-4-ylmethyl group and a thiol group on a benzoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c17-12-13-10-7-9(1-2-11(10)16-12)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFBAAFSYWEZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC3=C(C=C2)OC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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